molecular formula C9H7BrCl2 B1334065 2-Bromo-3-(3,4-dichlorophenyl)-1-propene CAS No. 842140-32-3

2-Bromo-3-(3,4-dichlorophenyl)-1-propene

Cat. No.: B1334065
CAS No.: 842140-32-3
M. Wt: 265.96 g/mol
InChI Key: BLXOGYOWQYDEHQ-UHFFFAOYSA-N
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Description

2-Bromo-3-(3,4-dichlorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring, along with a propene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3,4-dichlorophenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(3,4-dichlorophenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and controlled bromination. The use of automated systems and advanced reactors can help in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3,4-dichlorophenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles like hydrogen halides or halogens.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Addition: Hydrogen bromide (HBr) or bromine (Br2) in solvents like dichloromethane (DCM) or acetic acid.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of substituted derivatives such as 3-(3,4-dichlorophenyl)-1-propylamine.

    Addition: Formation of 2,3-dibromo-3-(3,4-dichlorophenyl)propane.

    Oxidation: Formation of 2,3-epoxy-3-(3,4-dichlorophenyl)propane.

Scientific Research Applications

2-Bromo-3-(3,4-dichlorophenyl)-1-propene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3,4-dichlorophenyl)-1-propene involves its reactivity with various biological targets. The bromine atom and the double bond in the propene group make it a versatile electrophile that can interact with nucleophilic sites in enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in drug design and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(4-chlorophenyl)-1-propene
  • 2-Bromo-3-(3,5-dichlorophenyl)-1-propene
  • 2-Bromo-3-(3,4-difluorophenyl)-1-propene

Uniqueness

2-Bromo-3-(3,4-dichlorophenyl)-1-propene is unique due to the presence of both bromine and two chlorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXOGYOWQYDEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373628
Record name 2-Bromo-3-(3,4-dichlorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-32-3
Record name 2-Bromo-3-(3,4-dichlorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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